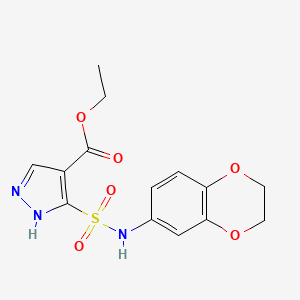![molecular formula C23H29N5O3S B6572458 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide CAS No. 946371-48-8](/img/structure/B6572458.png)
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide is a compound with a complex structure featuring sulfonamide and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic synthesis procedures. Key steps often include:
Formation of the Pyrimidine Moiety: : The pyrimidine ring can be synthesized via the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Coupling Reactions: : The pyrimidine intermediate is then coupled with an appropriate aniline derivative using conditions such as palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation: : The final sulfonamide is formed by reacting the sulfonyl chloride derivative with the appropriate amine.
Industrial Production Methods
In an industrial setting, optimization of reaction conditions such as temperature, pressure, and solvent systems is crucial to maximize yield and purity. The use of continuous flow reactors and catalytic systems can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the dimethylamino or ethoxy groups.
Reduction: : Reduction reactions might target the pyrimidine ring or sulfonamide group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Various halides, nucleophiles, and appropriate solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The reactions yield different intermediates and final products, including hydroxyl derivatives, reduced amine forms, and substituted aromatic compounds, depending on the reaction conditions and reagents.
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide has diverse applications:
Chemistry: : Used as a starting material or intermediate in the synthesis of other complex organic compounds.
Biology: : Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or anticancer properties.
Medicine: : Explored in the development of pharmaceuticals due to its potential therapeutic effects.
Industry: : Utilized in the creation of specialty chemicals or as a reagent in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions, affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide can be compared to other sulfonamide-based compounds:
Sulfonamides: : Share a common sulfonamide group but differ in their aromatic or heterocyclic substituents.
Pyrimidines: : Contain the pyrimidine ring structure, with variations in substitution patterns affecting their biological activity.
Comparison: : Its unique combination of pyrimidine and sulfonamide moieties can offer distinct pharmacological properties compared to other compounds like sulfa drugs or dihydropyrimidines.
By examining these similarities and differences, researchers can identify unique aspects of the compound that make it suitable for specific scientific and industrial applications.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-ethoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-7-31-22-15(2)12-20(13-16(22)3)32(29,30)27-19-10-8-18(9-11-19)25-23-24-17(4)14-21(26-23)28(5)6/h8-14,27H,7H2,1-6H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFATEAYPFRVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B6572386.png)
![ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B6572393.png)
![ethyl 2-[2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6572394.png)
![ethyl 2-(2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B6572401.png)
![ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6572404.png)
![ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B6572420.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxyacetamide](/img/structure/B6572433.png)
![N-(3-ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6572441.png)
![3-(4-chlorophenyl)-N-(2,2-diethoxyethyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6572442.png)
![2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6572449.png)
![4-ethoxy-3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6572467.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B6572477.png)

